molecular formula C15H25NO5 B8096068 Methyl b-oxo-1-Boc-4-piperidinebutanoate

Methyl b-oxo-1-Boc-4-piperidinebutanoate

Cat. No.: B8096068
M. Wt: 299.36 g/mol
InChI Key: VZEDLDKHJLWXHR-UHFFFAOYSA-N
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Description

Methyl β-oxo-1-Boc-4-piperidinebutanoate is a synthetic organic compound featuring a piperidine ring (6-membered nitrogen-containing heterocycle) protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The molecule also includes a β-oxo ester moiety (methyl ester linked to a ketone at the β-position). This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of alkaloids, protease inhibitors, and other bioactive molecules. The Boc group enhances stability during synthetic manipulations, while the β-oxo ester enables reactivity in nucleophilic additions or cyclization reactions .

Properties

IUPAC Name

tert-butyl 4-(4-methoxy-2,4-dioxobutyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-7-5-11(6-8-16)9-12(17)10-13(18)20-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEDLDKHJLWXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl b-oxo-1-Boc-4-piperidinebutanoate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to form the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl b-oxo-1-Boc-4-piperidinebutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl b-oxo-1-Boc-4-piperidinebutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl b-oxo-1-Boc-4-piperidinebutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 2: Inferred Physical Properties
Compound Name Boiling Point (°C) Solubility Stability Profile
Methyl β-oxo-1-Boc-4-piperidinebutanoate ~250 (estimated) Soluble in DCM, THF, acetone Stable under basic conditions; Boc cleavage in acidic media
2-(4-Methyl-2-oxo-1-pyrrolidinyl)propanamide Not reported Moderate in polar solvents Stable at room temperature
Methyl salicylate () 222 Low water solubility Air-stable

Key Findings :

  • Solubility : The Boc group and ester moiety in the target compound improve solubility in organic solvents compared to polar amide derivatives (e.g., compound 4 in ).
  • Stability : The Boc group stabilizes the piperidine amine against oxidation and unwanted side reactions, unlike unprotected analogs like sandaracopimaric acid methyl ester (), which may degrade under acidic conditions.

Biological Activity

Methyl b-oxo-1-Boc-4-piperidinebutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and a β-keto moiety. The synthesis typically involves the condensation of tert-butyl 4-oxopiperidine-1-carboxylate with aldehydes through aldol reactions, yielding various analogs that can be further modified for enhanced biological activity .

Biological Activities

The biological activities of this compound and its derivatives have been investigated across several domains:

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For example, analogs derived from this structure have demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and lung cancer cells. The compound's activity is often linked to its ability to induce apoptosis and inhibit cell proliferation.

CompoundCell Line TestedGrowth Inhibition (%)
1cA54949.11
1cNCI-H46045.31
1eHOP-9282.24

These results indicate that certain derivatives can significantly inhibit growth in specific cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Anticholinesterase Activity

This compound has also been evaluated for its anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound's structural features contribute to its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic transmission .

3. Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism involves modulation of pro-inflammatory cytokines and pathways, although detailed studies are still required to elucidate these mechanisms fully .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Activity : A study synthesized various analogs of the compound and tested their effects on cancer cell lines such as CCRF-CEM and K562. Results showed that some compounds exhibited significant cytotoxicity, with one derivative (1c) demonstrating the highest inhibitory effect against multiple cell lines .
  • Anticholinesterase Activity Assessment : Another research effort focused on evaluating the anticholinesterase potential of the compound using in vitro assays. The findings revealed that specific modifications on the piperidine ring enhanced inhibitory activity against acetylcholinesterase compared to standard inhibitors .

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